molecular formula C23H25NO4 B1203302 Dioncophyllinol B

Dioncophyllinol B

Cat. No. B1203302
M. Wt: 379.4 g/mol
InChI Key: NNCITNDNYQWFCU-ZNLKAECVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncophyllinol B is a member of isoquinolines and a member of naphthalenes.

Scientific Research Applications

Antiplasmodial Activity

Dioncophyllinol B and related naphthylisoquinoline alkaloids have shown significant antiplasmodial activities. These compounds, isolated from plants like Triphyophyllum peltatum, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of Dioncophyllinol B as a novel antimalarial agent (Bringmann et al., 2017).

Growth-Retarding and Larvicidal Properties

Studies have revealed the growth-retarding and larvicidal properties of Dioncophyllinol B. It has been effective against larvae of various insects, including the malaria vector Anopheles stephensi and the herbivorous insect Spodoptera littoralis. This suggests its potential use in pest control and in combating malaria transmission (François et al., 1996); (Bringmann et al., 1992).

Activity Against Multiple Myeloma and Leukemia

Dioncophyllinol B, along with other naphthylisoquinoline alkaloids, has demonstrated cytotoxic activities against multiple myeloma and leukemia cell lines. This suggests its potential as a therapeutic agent in the treatment of these cancers (Li et al., 2017).

properties

Product Name

Dioncophyllinol B

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

InChI

InChI=1S/C23H25NO4/c1-11-9-14-5-6-15(23(27)20(14)18(10-11)28-4)16-7-8-17-19(22(16)26)12(2)24-13(3)21(17)25/h5-10,12-13,21,24-27H,1-4H3/t12-,13-,21+/m1/s1

InChI Key

NNCITNDNYQWFCU-ZNLKAECVSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O

Canonical SMILES

CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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